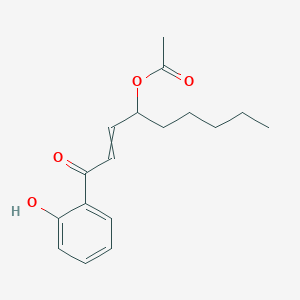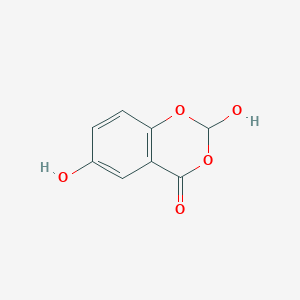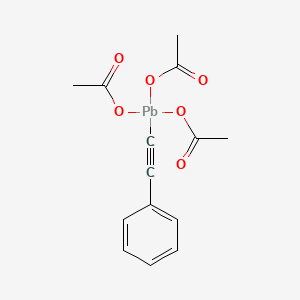
Tris(acetyloxy)(phenylethynyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(acetyloxy)(phenylethynyl)plumbane is a lead-based organometallic compound with the molecular formula C12H14O6Pb It is characterized by the presence of three acetyloxy groups and a phenylethynyl group attached to a central lead atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(phenylethynyl)plumbane typically involves the reaction of lead acetate with phenylethynyl derivatives under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of the phenylethynyl-lead bond . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, with optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.
Reduction: Lead(II) compounds with reduced oxidation states.
Substitution: Compounds with new functional groups replacing the acetyloxy groups.
科学的研究の応用
Tris(acetyloxy)(phenylethynyl)plumbane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Tris(acetyloxy)phenylplumbane: Similar structure but lacks the phenylethynyl group.
Tris(acetyloxy)ethylplumbane: Contains an ethyl group instead of a phenylethynyl group.
Tris(acetyloxy)propylplumbane: Contains a propyl group instead of a phenylethynyl group.
Uniqueness
Tris(acetyloxy)(phenylethynyl)plumbane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity compared to other tris(acetyloxy)plumbane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
144363-63-3 |
|---|---|
分子式 |
C14H14O6Pb |
分子量 |
485 g/mol |
IUPAC名 |
[diacetyloxy(2-phenylethynyl)plumbyl] acetate |
InChI |
InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChIキー |
IZDVLOBVUBCSTG-UHFFFAOYSA-K |
正規SMILES |
CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

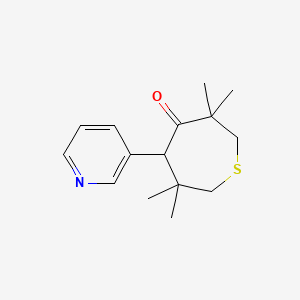
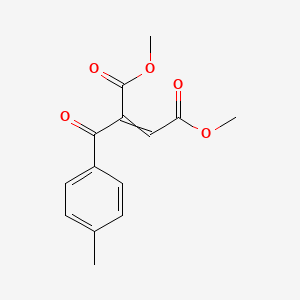
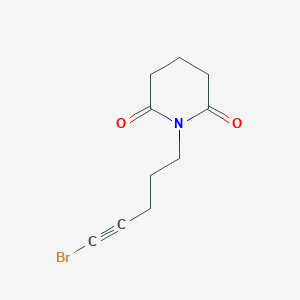
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
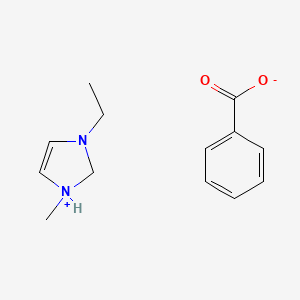
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
